4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride
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Overview
Description
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride is a complex organic compound with a unique structure that includes a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of the dimethylamino and ethoxy groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A simpler analog with a benzopyran core.
2-Methyl-4H-1-Benzopyran-4-one: A methylated derivative with similar structural features.
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-Benzopyran-4-one: A hydroxylated and methoxylated analog with additional functional groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-ethoxy-2,3-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
38035-27-7 |
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Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
(7-ethoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-6-19-14-8-7-12-15(18)10(2)11(3)20-16(12)13(14)9-17(4)5;/h7-8H,6,9H2,1-5H3;1H |
InChI Key |
ZKTQLMOLIVTVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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